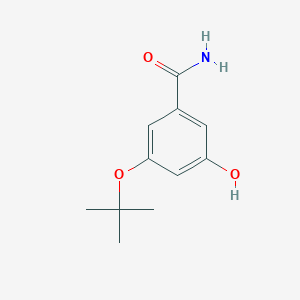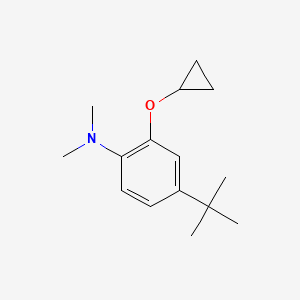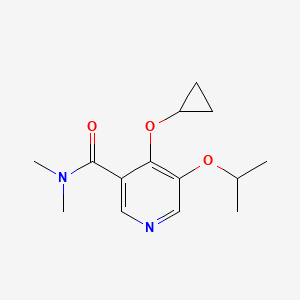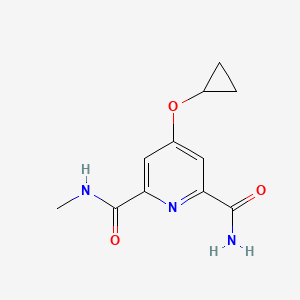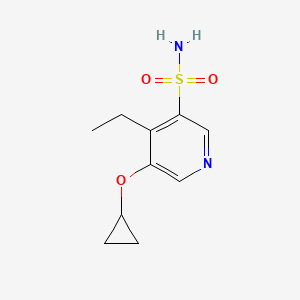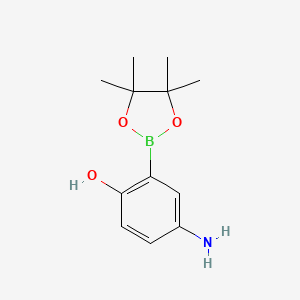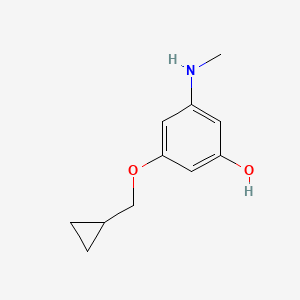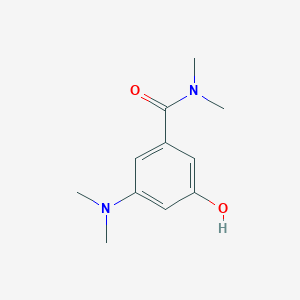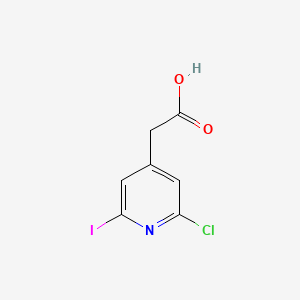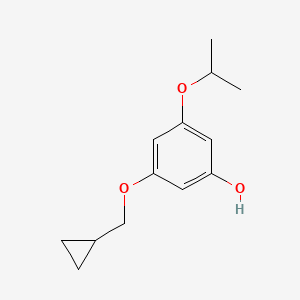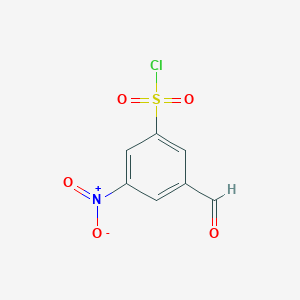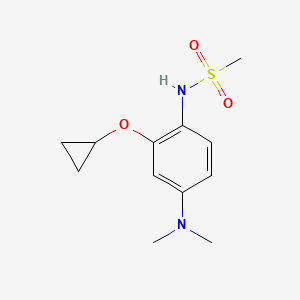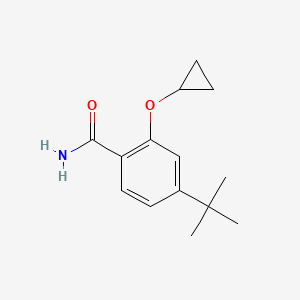
5-(Cyclopropylmethyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylmethyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with a cyclopropylmethyl group and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-hydroxybenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved by reacting cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the Benzene Ring: The cyclopropylmethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution, using reagents such as hydroxylamine.
Formation of the Benzamide: Finally, the benzamide group is formed by reacting the intermediate with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopropylmethyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopropylmethyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Cyclopropylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropylmethyl group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Cyclopropylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
5-(Cyclopropylmethyl)-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
5-(Cyclopropylmethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
5-(Cyclopropylmethyl)-2-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropylmethyl group and the hydroxyl group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-(cyclopropylmethyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO2/c12-11(14)9-6-8(3-4-10(9)13)5-7-1-2-7/h3-4,6-7,13H,1-2,5H2,(H2,12,14) |
InChI-Schlüssel |
BAMXBWQLKZOQGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=CC(=C(C=C2)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


